molecular formula C15H18FN3O B15006732 (4E)-4-[(dimethylamino)methylidene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[(dimethylamino)methylidene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Katalognummer: B15006732
Molekulargewicht: 275.32 g/mol
InChI-Schlüssel: MBJMJYPYKUDTHY-JLHYYAGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4E)-4-[(DIMETHYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound belonging to the pyrazolone class This compound is characterized by its unique structure, which includes a dimethylamino group, a fluorophenyl group, and a propyl group attached to a dihydropyrazolone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[(DIMETHYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the following steps:

    Formation of the pyrazolone core: This can be achieved through the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution reaction between the pyrazolone core and a fluorobenzene derivative.

    Addition of the dimethylamino group: This can be done via a Mannich reaction, where the pyrazolone core reacts with formaldehyde and dimethylamine.

    Attachment of the propyl group: This step involves the alkylation of the pyrazolone core with a propyl halide under basic conditions.

Industrial Production Methods: Industrial production of (4E)-4-[(DIMETHYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolone core, resulting in the formation of corresponding alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

(4E)-4-[(DIMETHYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.

    Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

Wirkmechanismus

The mechanism of action of (4E)-4-[(DIMETHYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The dimethylamino group and fluorophenyl group play crucial roles in enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    (4E)-4-[(DIMETHYLAMINO)METHYLIDENE]-1-(PHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: Lacks the fluorine atom, which may affect its binding affinity and biological activity.

    (4E)-4-[(DIMETHYLAMINO)METHYLIDENE]-1-(4-CHLOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: Contains a chlorine atom instead of fluorine, which can influence its chemical reactivity and interactions with biological targets.

Uniqueness: The presence of the fluorophenyl group in (4E)-4-[(DIMETHYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE imparts unique properties, such as enhanced binding affinity to certain biological targets and increased chemical stability. This makes it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C15H18FN3O

Molekulargewicht

275.32 g/mol

IUPAC-Name

(4E)-4-(dimethylaminomethylidene)-2-(4-fluorophenyl)-5-propylpyrazol-3-one

InChI

InChI=1S/C15H18FN3O/c1-4-5-14-13(10-18(2)3)15(20)19(17-14)12-8-6-11(16)7-9-12/h6-10H,4-5H2,1-3H3/b13-10+

InChI-Schlüssel

MBJMJYPYKUDTHY-JLHYYAGUSA-N

Isomerische SMILES

CCCC\1=NN(C(=O)/C1=C/N(C)C)C2=CC=C(C=C2)F

Kanonische SMILES

CCCC1=NN(C(=O)C1=CN(C)C)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.